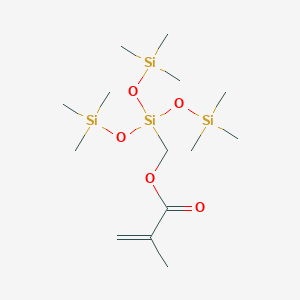

Methacryloxymethyltris(trimethylsiloxy)silane

Description

Properties

IUPAC Name |

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHMLROEJNBVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581588 | |

| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74681-63-3 | |

| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methacryloxymethyltris(trimethylsiloxy)silane

This guide provides a comprehensive overview of the synthetic pathways for producing methacryloxymethyltris(trimethylsiloxy)silane, a key monomer in advanced polymer systems. Designed for researchers, chemists, and professionals in drug development and material science, this document details the underlying chemical principles, step-by-step protocols, and critical considerations for the successful synthesis of this versatile molecule.

Introduction: The Significance of this compound

This compound is a unique hybrid molecule that combines the reactivity of a methacrylate group with the properties of a bulky siloxane structure. This dual nature makes it an invaluable component in the formulation of specialized polymers. The tris(trimethylsiloxy)silane moiety imparts desirable characteristics such as high gas permeability, hydrophobicity, and low surface energy. Concurrently, the methacrylate functional group allows for straightforward incorporation into polymer chains via free-radical polymerization.[1]

These properties have led to its use as a critical raw material and additive in applications ranging from gas-permeable contact lenses to advanced coatings and surface modifiers.[2][3] This guide will elucidate a robust, two-stage synthetic approach, beginning with the preparation of the core siloxane structure, followed by its functionalization to yield the final product.

A Proposed Two-Stage Synthetic Strategy

A prevalent and logical approach to synthesizing this compound involves a two-stage process. This strategy ensures a high degree of purity and control over the final product by first constructing the stable siloxane backbone and then introducing the reactive methacrylate group.

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of the Methyltris(trimethylsiloxy)silane Backbone

The foundational step in this synthesis is the creation of the methyltris(trimethylsiloxy)silane core. This is achieved through the reaction of methyltrichlorosilane with hexamethyldisiloxane.

Underlying Chemistry and Rationale

This reaction is a classic example of forming a siloxane bond (Si-O-Si) from a chlorosilane and a disiloxane. The key to achieving high selectivity and yield is the use of a specific catalyst, a linear phosphonitrilic chloride (LPNC).[4] The LPNC catalyst facilitates the cleavage of the Si-O bond in hexamethyldisiloxane and the Si-Cl bond in methyltrichlorosilane, promoting the formation of the desired branched siloxane while minimizing unwanted side reactions like gelation or the formation of other by-products.[4] The molar ratio of the reactants is also a critical parameter, with an excess of hexamethyldisiloxane favoring the formation of the desired product.[4]

Experimental Protocol: Synthesis of Methyltris(trimethylsiloxy)silane

This protocol is adapted from the procedure described in patent EP1241171A1.[4]

Materials:

-

Hexamethyldisiloxane

-

Methyltrichlorosilane

-

Linear Phosphonitrilic Chloride (LPNC) catalyst

Procedure:

-

Reactor Setup: A 500-mL separable flask is equipped with a mechanical stirrer and a dropping funnel, operating under an inert atmosphere (e.g., nitrogen).

-

Charging the Reactor: The flask is charged with a solution mixture of 249.1 g of hexamethyldisiloxane and 50.9 g of methyltrichlorosilane (a molar ratio of approximately 4.5:1).

-

Catalyst Addition: With continuous stirring at 25°C, 9 g of the LPNC catalyst is added to the mixture.

-

Reaction: The reaction is allowed to proceed for 2 hours at 25°C.

-

Purification: The crude product is purified by conventional distillation to yield methyltris(trimethylsiloxy)silane. A yield of approximately 70.8% can be expected.[4]

-

Characterization: The structure of the isolated product should be confirmed using NMR and IR spectroscopy.[4]

| Parameter | Value | Rationale |

| Reactant Ratio | ~4.5:1 (Hexamethyldisiloxane:Methyltrichlorosilane) | An excess of hexamethyldisiloxane drives the reaction towards the desired product and minimizes polymerization.[4] |

| Catalyst | Linear Phosphonitrilic Chloride (LPNC) | Provides high selectivity for the desired branched siloxane over other by-products.[4] |

| Temperature | 25°C | The reaction proceeds efficiently at room temperature, simplifying the experimental setup.[4] |

| Reaction Time | 2 hours | Sufficient time for the reaction to reach a high level of conversion.[4] |

Stage 2 (Proposed): Functionalization to this compound

With the siloxane core synthesized, the next stage involves the introduction of the methacrylate group. This is proposed to be achieved in a two-step process: free-radical chlorination of the methyl group, followed by a nucleophilic substitution with a methacrylate salt.

Step 2a (Proposed): Free-Radical Chlorination

4.1.1 Underlying Chemistry and Rationale

The conversion of the methyl group on the siloxane core to a chloromethyl group is a crucial step to create a reactive site for the subsequent introduction of the methacrylate moiety. Free-radical chlorination is a well-established method for the halogenation of alkyl groups, including those on alkylsilanes.[5] This reaction is typically initiated by UV light or a chemical initiator and proceeds via a chain reaction mechanism. The choice of chlorinating agent and reaction conditions is critical to ensure mono-chlorination and prevent over-halogenation.

Caption: Mechanism of free-radical chlorination of the methylsilane intermediate.

4.1.2 Proposed Experimental Protocol

-

Reactor Setup: A quartz reactor equipped with a UV lamp, a reflux condenser, a mechanical stirrer, and a gas inlet is used.

-

Charging the Reactor: The reactor is charged with the previously synthesized methyltris(trimethylsiloxy)silane and a suitable solvent that is inert to radical chlorination (e.g., carbon tetrachloride).

-

Initiation: The reaction mixture is heated to reflux, and the UV lamp is turned on to initiate the chlorination. Chlorine gas is bubbled through the solution at a controlled rate.

-

Monitoring: The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the appearance of the mono-chlorinated product.

-

Work-up and Purification: Once the desired conversion is achieved, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas. The solvent is removed under reduced pressure, and the crude chloromethyltris(trimethylsiloxy)silane is purified by fractional distillation.

Step 2b (Proposed): Nucleophilic Substitution with Sodium Methacrylate

4.2.1 Underlying Chemistry and Rationale

This step involves the reaction of the newly formed chloromethyltris(trimethylsiloxy)silane with a methacrylate salt, typically sodium methacrylate. This is a classic Williamson ether synthesis-type reaction, proceeding via a nucleophilic substitution mechanism (likely S_N2).[2] The methacrylate anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.[6] The choice of a polar aprotic solvent is crucial to solvate the cation of the methacrylate salt and enhance the nucleophilicity of the methacrylate anion.

Caption: Proposed SN2 mechanism for the formation of the final product.

4.2.2 Proposed Experimental Protocol

-

Reactor Setup: A round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert atmosphere is used.

-

Reagent Preparation: Sodium methacrylate is either purchased or prepared by reacting methacrylic acid with sodium hydroxide. It should be thoroughly dried before use.

-

Charging the Reactor: The flask is charged with sodium methacrylate and a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Addition of Silane: The purified chloromethyltris(trimethylsiloxy)silane is added dropwise to the stirred suspension of sodium methacrylate at room temperature.

-

Reaction: The reaction mixture is heated (e.g., to 60-80°C) to increase the reaction rate. The progress of the reaction can be monitored by TLC or GC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified, for instance, by vacuum distillation, to yield the final this compound.

| Parameter | Proposed Value | Rationale |

| Nucleophile | Sodium Methacrylate | A readily available and effective source of the methacrylate nucleophile. |

| Solvent | Polar Aprotic (e.g., DMF) | Solvates the sodium cation, enhancing the reactivity of the methacrylate anion. |

| Temperature | 60-80°C | Provides sufficient thermal energy to overcome the activation energy of the substitution reaction without causing decomposition. |

| Purification | Filtration and Vacuum Distillation | Filtration removes the inorganic salt by-product, and vacuum distillation purifies the final product from the solvent and any unreacted starting materials. |

Safety Considerations

-

Chlorosilanes: Methyltrichlorosilane is corrosive and reacts with moisture to produce HCl. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chlorination: Chlorine gas is highly toxic and corrosive. The free-radical chlorination step must be performed in a dedicated, well-ventilated fume hood with a chlorine gas scrubber.

-

Solvents: The organic solvents used in these procedures are flammable and may be harmful. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques. The two-stage approach outlined in this guide, involving the initial synthesis of the methyltris(trimethylsiloxy)silane core followed by a proposed functionalization via chlorination and nucleophilic substitution, represents a robust and chemically sound strategy. By understanding the underlying principles and adhering to the detailed protocols, researchers can successfully synthesize this valuable monomer for a wide range of applications in materials science and beyond.

References

- Source: Google Patents (EP1241171A1)

-

Title: Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios Source: ResearchGate URL: [Link]

-

Title: 4.18: Nucleophilic Substitution at Silicon Source: Chemistry LibreTexts URL: [Link]

-

Title: Recent Applications of the (TMS)3SiH Radical-Based Reagent Source: PMC - NIH URL: [Link]

-

Title: Nucleophilic substitution Source: Wikipedia URL: [Link]

-

Title: Methyltris(trimethylsiloxy)silane Source: PubChem URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]

-

Title: METHACRYLOXYMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE, mixed isomers Source: Gelest URL: [Link]

-

Title: 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0 Source: Co-Formula URL: [Link]

-

Title: this compound Cas 74681-63-3 Source: Co-Formula URL: [Link]

-

Title: Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Source: Hengda Chemical URL: [Link]

-

Title: Free-radical chlorination of alkylsilanes Source: Sci-Hub URL: [Link]

-

Title: Methyltris(trimethylsiloxy)silane Source: NIST WebBook URL: [Link]

-

Title: METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE Source: Gelest, Inc. URL: [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. This compound Cas 74681-63-3 | Co-Formula [cfmats.com]

- 4. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]

- 5. Sci-Hub. Free-radical chlorination of alkylsilanes / Journal of Organometallic Chemistry, 1971 [sci-hub.st]

- 6. chem.libretexts.org [chem.libretexts.org]

structure of Methacryloxymethyltris(trimethylsiloxy)silane

An In-Depth Technical Guide to the Structure of Methacryloxymethyltris(trimethylsiloxy)silane for Advanced Biomedical Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a molecule of significant interest in the fields of materials science and drug development. We will dissect its unique molecular architecture, exploring how its distinct chemical moieties contribute to the novel properties of the polymers it forms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this siloxane-methacrylate monomer in advanced applications.

Molecular Architecture: A Hybrid of Functionalities

This compound (CAS No. 74681-63-3) is a hybrid molecule that marries the reactive nature of organic methacrylates with the distinct physicochemical properties of silicones.[1] Its structure is composed of three key components: a polymerizable methacrylate group, a central silicon atom with a methylene bridge, and a bulky tris(trimethylsiloxy) shielding group. This unique combination allows it to act as a critical building block in the synthesis of specialized polymers.[2]

The methacrylate group provides a reactive handle, enabling the molecule to readily participate in free-radical polymerization. This allows for its incorporation into a wide range of polymer backbones, including those based on acrylics and polyurethanes.[2] The tris(trimethylsiloxy)silane moiety is a sterically demanding, non-polar group that imparts classic silicone-like properties to the resulting material, such as high gas permeability, hydrophobicity, and low surface tension.[2]

Caption: A representative synthesis scheme for the target molecule.

Free-Radical Polymerization

The methacrylate group of this compound allows it to undergo free-radical polymerization, typically initiated by thermal or photochemical means. [2]This process connects the monomer units to form a long polymer chain with the bulky tris(trimethylsiloxy)silane groups as pendant side chains.

Caption: Schematic of the free-radical polymerization process.

Structure-Property Relationships in Drug Development

The unique hybrid structure of this monomer is directly responsible for the desirable properties of the polymers it forms, making it highly valuable in biomedical and drug delivery applications. [3]

-

Enhanced Oxygen Permeability: The large, bulky tris(trimethylsiloxy)silane side groups prevent efficient packing of the polymer chains. This creates significant free volume within the polymer matrix, which acts as a pathway for the diffusion of small molecules like oxygen. [2]This property is the cornerstone of its use in manufacturing highly oxygen-permeable contact lenses, which are crucial for maintaining corneal health. [4]

-

Hydrophobicity and Surface Modification: The non-polar siloxane groups tend to migrate to the polymer-air or polymer-liquid interface during film formation. This surface segregation creates a hydrophobic, low-energy surface that can resist protein fouling and microbial adhesion—a critical attribute for medical implants and devices. [2]

-

Controlled Drug Release: In drug delivery systems, polymers containing this monomer can be used to create a hydrophobic matrix. This is particularly useful for the sustained release of lipophilic (fat-soluble) drugs. The hydrophobic nature of the siloxane domains can modulate the release rate, preventing burst release and allowing for prolonged therapeutic action. Siloxane-based materials are increasingly explored for theranostics and controlled drug delivery due to their biocompatibility and tunable properties. [5][6]

-

Biocompatibility: Both polysiloxanes and polymethacrylates have a long history of use in medical devices and are generally considered biocompatible. [7][8]Polymers derived from this compound are therefore excellent candidates for applications involving direct contact with biological tissues, such as drug-eluting stents, soft tissue implants, and advanced wound dressings.

Conclusion

This compound is a sophisticated molecular building block whose value lies in its dual-functionality. Its structure provides a polymerizable group for integration into robust polymer networks and a bulky siloxane moiety that imparts a unique set of properties, including high gas permeability, hydrophobicity, and biocompatibility. For researchers in drug development and biomedical engineering, a thorough understanding of this structure is key to designing next-generation materials for applications ranging from advanced contact lenses to innovative controlled-release drug delivery systems.

References

- Daken Chemical. (2026, January 22). Application of 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE in Coatings and Surface Treatments.

-

PubChem. Methyltris(trimethylsiloxy)silane. Available at: [Link]

-

Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Available at: [Link]

-

Chemsrc. (2025, August 25). This compound. Available at: [Link]

-

Co-Formula. This compound Cas 74681-63-3. Available at: [Link]

-

Co-Formula. CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. Available at: [Link]

-

ResearchGate. (2025, August 6). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. Available at: [Link]

-

ACS Publications. Poly(Oligo(Ethylene Glycol) Methacrylate)-Based Polymers in Biomedical Applications: Preparation and Applications. Available at: [Link]

-

NIH. (2018, July 9). Polysiloxanes in Theranostics and Drug Delivery: A Review. Available at: [Link]

-

ResearchGate. FT-IR spectrum of methyltrimethoxysilane (MTMS). Available at: [Link]

-

Medical Device and Diagnostic Industry. (2006, May 1). Silicones for Drug-Delivery Applications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Biomaterials: The Role of Methacryloxypropyl Tris(Trimethylsiloxy)Silane in Medical Applications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Biomedical Applications of Methacrylate Monomers: The Potential of BDDMA. Available at: [Link]

-

NIH. (2020, October 10). Siloxane: Medical Device Material Safety Summaries. Available at: [Link]

-

YouTube. (2019, June 1). Why tetramethylsilane (TMS) is used as the reference standard in NMR? Available at: [Link]

-

MDDI Online. Acrylic Polymers in the Healthcare Industry. Available at: [Link]

Sources

- 1. This compound Cas 74681-63-3 | Co-Formula [cfmats.com]

- 2. dakenchem.com [dakenchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mddionline.com [mddionline.com]

- 7. fda.gov [fda.gov]

- 8. Acrylic Polymers in the Healthcare Industry - Gellner Industrial, LLC [gellnerindustrial.com]

molecular weight of Methacryloxymethyltris(trimethylsiloxy)silane

An In-Depth Technical Guide to Methacryloxymethyltris(trimethylsiloxy)silane for Advanced Material and Biomedical Applications

Abstract

This compound is a specialized organosilicon compound that serves as a critical building block in the synthesis of advanced polymers. Its unique hybrid structure, featuring a polymerizable methacrylate group and a bulky, flexible tris(trimethylsiloxy)silyl moiety, imparts a valuable combination of properties to materials. This guide provides a comprehensive technical overview of this monomer, including its fundamental physicochemical properties, a representative synthesis pathway, and its primary application in the formulation of high-oxygen-permeability materials. Specifically, its role in the development of silicone hydrogels for soft contact lenses and other biomedical devices is explored in detail. This document is intended for researchers, polymer chemists, and drug development professionals seeking to leverage the unique attributes of functional siloxanes in next-generation materials.

Introduction to this compound

The convergence of organic and inorganic chemistry has led to the development of hybrid materials with tailored functionalities. Organosiloxanes, characterized by a silicon-oxygen backbone, are at the forefront of this field. Their inherent properties, such as high thermal stability, chemical inertness, and low surface energy, make them invaluable. When functionalized with reactive organic groups, like methacrylates, they become powerful monomers for creating sophisticated polymer networks.

This compound, CAS number 74681-63-3, is a prime example of such a monomer.[1][2][3] It is engineered to integrate the high gas permeability of siloxanes into conventional polymer systems. This colorless liquid is particularly significant in the biomedical field, where it is a key component in the production of materials like soft contact lenses, which require efficient oxygen transport to maintain tissue health.[1][4]

Molecular Identity and Physicochemical Properties

The precise chemical structure and properties of this compound are fundamental to its function. The molecule consists of a central silicon atom bonded to a methacryloxymethyl group and three trimethylsiloxy groups. This structure is distinct from similar compounds such as methacryloxypropyltris(trimethylsiloxy)silane, and care must be taken to select the correct monomer for a given application.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 74681-63-3 | [1][2][3] |

| Molecular Formula | C₁₄H₃₄O₅Si₄ | [2][3][6] |

| Molecular Weight | 394.76 g/mol | [2][3][6] |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.94 g/cm³ | [2] |

| Boiling Point | 325.75 °C at 760 mmHg | [2] |

| Storage Condition | Recommended below 5°C |[2] |

The Chemistry: Synthesis and Characterization

Understanding the synthesis of this compound is crucial for ensuring its purity and for potential in-house production. While specific industrial synthesis routes are often proprietary, a representative pathway can be described based on established organosilicon chemistry.

Principle of Synthesis: A Mechanistic Overview

The synthesis of branched siloxanes like this compound often involves the catalyzed reaction between a functionalized chlorosilane and a disiloxane. For instance, a known method for producing the related compound methyltris(trimethylsiloxy)silane involves reacting methyltrichlorosilane with hexamethyldisiloxane in the presence of a linear phosphonitrilic chloride (LPNC) catalyst.[7] This reaction proceeds via the cleavage of the Si-O-Si bond in the disiloxane and subsequent substitution of the chlorine atoms on the central silane. A similar principle can be applied to synthesize the target molecule.

Representative Synthesis Workflow

The following protocol describes a plausible, self-validating laboratory-scale synthesis. The key is the precise control of stoichiometry and the exclusion of water to prevent undesirable side reactions.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure an inert, anhydrous environment.

-

Charge Reactants: The flask is charged with methacryloxymethyltrichlorosilane and the LPNC catalyst.

-

Addition of Disiloxane: Hexamethyldisiloxane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature. The molar ratio of hexamethyldisiloxane to the chlorosilane is critical and is typically maintained in excess to ensure complete substitution.[7]

-

Reaction: The mixture is heated to reflux and maintained for several hours until gas chromatography (GC) analysis of an aliquot indicates the complete consumption of the starting chlorosilane.

-

Workup and Purification: Upon cooling, the reaction mixture is filtered to remove the catalyst. The resulting liquid contains the desired product and trimethylchlorosilane as a byproduct. The final product is isolated and purified via fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of methacrylate protons and trimethylsilyl protons in the correct ratio. ²⁹Si NMR is invaluable for confirming the T-structure of the central silicon atom and the M-structure of the terminal silicon atoms.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic peaks for C=O (methacrylate carbonyl), Si-O-Si (siloxane backbone), and Si-CH₃ groups are used for structural confirmation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess purity, while MS provides the molecular weight and fragmentation pattern, confirming the overall structure.

Core Application: A Monomer for High-Permeability Biomaterials

The primary application for this compound is as a specialty monomer in the fabrication of polymers where high gas permeability is essential.[1] This is particularly relevant in the field of ophthalmology for soft contact lenses.

Mechanism of Action: Engineering Oxygen Permeability

The high oxygen permeability of polymers containing this monomer stems from the unique properties of the tris(trimethylsiloxy)silyl group.[8] This bulky, flexible side chain disrupts efficient polymer chain packing, creating significant free volume within the material's matrix. This "open" molecular architecture provides pathways for gas molecules, like oxygen, to diffuse through the material with relative ease. The methacrylate group provides the means to covalently lock this functionality into the polymer network via free-radical polymerization.[8]

Workflow: Formulation of a Silicone Hydrogel

Silicone hydrogels are crosslinked polymer networks that combine the high oxygen permeability of silicones with the comfort and wettability of conventional hydrogels.

Experimental Protocol: UV-Cured Silicone Hydrogel Formulation

-

Monomer Mixture Preparation: In a scintillation vial, this compound is combined with a hydrophilic co-monomer (e.g., N-Vinylpyrrolidone), a cross-linking agent (e.g., ethylene glycol dimethacrylate), and a suitable solvent/diluent. The ratios are precisely measured to achieve the desired final properties.

-

Initiator Addition: A UV photoinitiator (e.g., Irgacure 819) is added to the monomer mix, and the vial is sonicated in the dark until the initiator is fully dissolved.

-

Molding: The liquid monomer mixture is dispensed into transparent, disposable lens molds.

-

UV Curing: The filled molds are placed in a UV curing chamber and irradiated with UV light of a specific wavelength and intensity for a predetermined time to initiate polymerization and cross-linking.

-

Demolding and Extraction: The cured hydrogel discs (lenses) are removed from the molds. They are then submerged in a solvent like isopropanol to extract any unreacted monomers and the diluent.

-

Hydration and Sterilization: The extracted discs are transferred through a series of solvent-water baths to fully hydrate them. Finally, they are placed in buffered saline and sterilized in an autoclave.

Sources

- 1. This compound Cas 74681-63-3 | Co-Formula [cfmats.com]

- 2. CAS#:74681-63-3 | this compound | Chemsrc [chemsrc.com]

- 3. This compound | 74681-63-3 [chemicalbook.com]

- 4. Buy Methyltris(trimethylsiloxy)silane (EVT-306446) | 17928-28-8 [evitachem.com]

- 5. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE - Gelest, Inc. [gelest.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]

- 8. dakenchem.com [dakenchem.com]

An In-depth Technical Guide to Methacryloxymethyltris(trimethylsiloxy)silane in Polymer Chemistry

Introduction: A Molecule of Duality for Advanced Polymer Systems

In the landscape of modern polymer chemistry, few monomers offer the unique duality of properties seen in Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M17-A). This specialized organosilane, bearing the CAS number 74681-63-3, stands as a critical building block for materials scientists and engineers aiming to impart sophisticated functionalities to their polymer systems. Its molecular architecture, a careful balance of a reactive organic methacrylate group and a bulky, low-surface-energy tris(trimethylsiloxy)silyl moiety, allows for the precise tuning of polymer characteristics. This guide provides an in-depth exploration of the core properties of MCR-M17-A, its polymerization behavior, and its transformative impact on the final polymer's performance, with a particular focus on its applications in high-value sectors such as biomedical devices and advanced coatings.

Fundamental Properties of this compound

Understanding the intrinsic properties of MCR-M17-A is paramount to leveraging its full potential in polymer design. A summary of its key physical and chemical characteristics is presented below.

| Property | Value | Source |

| CAS Number | 74681-63-3 | [1] |

| Molecular Formula | C14H34O5Si4 | [1] |

| Molecular Weight | 394.76 g/mol | [1] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 130-135 °C at 1 mmHg | [1] |

| Density | ~0.926 g/cm³ | [3] |

| Refractive Index | ~1.4150 | [3] |

| Storage Temperature | Below 5 °C | [4] |

| Hydrolytic Sensitivity | Reacts with aqueous base | [1] |

The structure of MCR-M17-A is central to its functionality. The molecule possesses two key domains that dictate its behavior in polymerization and the properties of the resulting polymer.

Figure 1: Molecular structure of this compound.

The Methacrylate Group: This functional group is readily polymerizable via free-radical mechanisms, allowing for its incorporation into a wide range of acrylic and styrenic polymer backbones. Its reactivity is a cornerstone of MCR-M17-A's utility in creating novel copolymers.

The Tris(trimethylsiloxy)silyl Group: This bulky, non-polar moiety is responsible for the unique surface properties and high gas permeability imparted by MCR-M17-A. The flexible Si-O-Si bonds and the high free volume associated with this group are critical to its performance.

Polymerization and Copolymerization Behavior

MCR-M17-A is primarily polymerized through free-radical polymerization, a versatile and widely used industrial process. The methacrylate group allows it to be readily copolymerized with a variety of common monomers, including methyl methacrylate (MMA), styrene, and hydrophilic monomers like N-vinylpyrrolidone (NVP) and 2-hydroxyethyl methacrylate (HEMA).

Free-Radical Polymerization Mechanism

The polymerization process follows the classical steps of initiation, propagation, and termination. A thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used to generate free radicals, which then attack the double bond of the methacrylate group, initiating the polymer chain growth.

Figure 2: Simplified workflow of free-radical polymerization of MCR-M17-A.

Reactivity Ratios and Copolymer Composition

In copolymerization, the reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting polymer chain. While specific reactivity ratios for MCR-M17-A are not widely published, studies on the closely related 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS) provide valuable insights. For the terpolymerization of MPTS, methacrylic acid (MA), and dimethyl octyl ammonium styrene sulfonate (DOASS), the reactivity ratios indicated a random distribution of monomer units along the polymer chain.[5] This suggests that MCR-M17-A is likely to incorporate randomly into copolymers with other methacrylates and styrenics, leading to homogeneous materials.[5]

Impact on Polymer Properties

The incorporation of MCR-M17-A into a polymer backbone imparts a unique set of properties, primarily due to the influence of the tris(trimethylsiloxy)silyl group.

Surface Properties: Low Surface Energy and Hydrophobicity

The bulky, non-polar siloxane groups have a strong tendency to migrate to the polymer-air or polymer-liquid interface. This phenomenon, known as surface segregation, results in a surface rich in silicone, leading to a significant reduction in surface energy and increased hydrophobicity.[6] This property is highly desirable in applications requiring water repellency, anti-fouling, and low adhesion.

Gas Permeability

The tris(trimethylsiloxy)silyl group creates a significant amount of free volume within the polymer matrix.[6] This "open" molecular architecture facilitates the diffusion of gases, particularly oxygen, through the material.[6] This high oxygen permeability is a critical property for applications such as contact lenses, where oxygen transport to the cornea is essential for ocular health.

Thermal Stability

Polymers containing siloxane moieties generally exhibit enhanced thermal stability compared to their purely organic counterparts. The high bond energy of the Si-O bond contributes to this improved resistance to thermal degradation. The incorporation of MCR-M17-A can therefore increase the service temperature of the resulting polymer.

Key Applications

The unique combination of properties imparted by MCR-M17-A makes it a valuable component in a range of high-performance materials.

Biomedical Devices: The Case of Contact Lenses

One of the most significant applications of MCR-M17-A and related siloxane methacrylates is in the fabrication of soft contact lenses. By copolymerizing MCR-M17-A with hydrophilic monomers, it is possible to create materials that are both highly permeable to oxygen and comfortable to wear.[2] The siloxane component ensures adequate oxygen supply to the cornea, while the hydrophilic component maintains a high water content for comfort and biocompatibility.

Advanced Coatings and Surface Treatments

The ability of MCR-M17-A to dramatically lower surface energy makes it an ideal additive for creating hydrophobic and oleophobic coatings.[6] These coatings find use in a variety of applications, including:

-

Anti-graffiti and easy-to-clean surfaces: The low surface energy prevents paints and other contaminants from adhering strongly to the surface.

-

Water-repellent textiles: Fabrics treated with MCR-M17-A-containing polymers resist wetting while maintaining breathability.

-

Fouling-release marine coatings: The low-adhesion surface prevents the attachment of marine organisms, reducing drag and improving fuel efficiency for ships.

Experimental Protocols

The following protocols provide a general framework for the polymerization and characterization of polymers containing MCR-M17-A.

Protocol for Free-Radical Copolymerization of MCR-M17-A and Methyl Methacrylate (MMA)

This protocol describes a representative solution polymerization.

Materials:

-

This compound (MCR-M17-A), purified

-

Methyl methacrylate (MMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous toluene

-

Methanol

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of MCR-M17-A and MMA in anhydrous toluene.

-

Add AIBN (typically 1 mol% with respect to the total monomer concentration).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash with fresh methanol.

-

Dry the polymer in a vacuum oven at 60°C to a constant weight.

Figure 3: Experimental workflow for the free-radical polymerization of MCR-M17-A.

Characterization Techniques

5.2.1. Gel Permeation Chromatography (GPC/SEC) GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer. A solution of the polymer in a suitable solvent (e.g., THF) is passed through a column packed with porous beads, which separate the polymer chains based on their hydrodynamic volume.

5.2.2. Thermal Analysis (DSC and TGA) Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg) of the polymer, providing insights into its amorphous or crystalline nature and its thermal behavior.[7] Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[8]

5.2.3. Oxygen Permeability Measurement The oxygen permeability of a polymer film can be measured using various techniques, such as the carrier gas method or an optical method with an oxygen-sensitive dye.[9] A common approach involves placing the polymer film as a barrier between a chamber with a known concentration of oxygen and an oxygen-free chamber, and then measuring the rate of oxygen diffusion across the film.

Conclusion

This compound is a highly versatile and valuable monomer in the field of polymer chemistry. Its unique molecular structure, combining a polymerizable methacrylate group with a bulky, low-energy siloxane moiety, enables the creation of advanced polymers with tailored surface properties, high gas permeability, and enhanced thermal stability. The ability to fine-tune these properties through copolymerization makes MCR-M17-A an indispensable tool for researchers and engineers developing next-generation materials for demanding applications in the biomedical, coatings, and other advanced technology sectors. A thorough understanding of its fundamental properties and polymerization behavior, as outlined in this guide, is the key to unlocking its full potential in innovative polymer design.

References

- Tayea, A., Roy, M., Dhar, A., Barman, J., & Pramanik, N. B. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry, 11(2), 39-47.

- Helary, G., Sauvet, G., & Legeay, G. (2000). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. European Polymer Journal, 36(11), 2365–2369.

-

Chemsrc. (2025, August 25). CAS#:74681-63-3 | this compound. Retrieved from [Link]

-

Co-Formula. (n.d.). This compound Cas 74681-63-3. Retrieved from [Link]

- Soderholm, K. J., & Roberts, M. J. (1993). Effect of mixed silanes on the hydrolytic stability of composites. Journal of dental research, 72(11), 1545–1549.

- Kim, J. H., & Kim, J. (2025, December 8).

- Muratore, L. M., Heuts, J. P. A., & Davis, T. P. (2000). Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization: a kinetic and mechanistic study. Macromolecular Chemistry and Physics, 201(8), 985-994.

- Akovali, G., & Dilsiz, N. (1998). Surface free energy analysis of vinyl triethoxy silane-methyl methacrylate copolymers and their homopolymer blends. Journal of applied polymer science, 69(8), 1551-1556.

- Mohammed, A. H., & Al-Lami, H. S. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. Trade Science Inc..

- Masuda, T., & Higashimura, T. (1987). Synthesis, characterization, and oxygen permeability of homo-and copolymers from p-[tris (trimethylsilyl) silyl]-phenylacetylene. Journal of Polymer Science Part A: Polymer Chemistry, 25(8), 2215-2225.

- Arkles, B., & Pan, Y. (2010). Enhanced hydrolytic stability of siliceous surfaces modified with pendant dipodal silanes. Gelest, Inc.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from [Link]

- French-Ukrainian Journal of Chemistry. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane)

- Buback, M., & Gilbert, R. G. (2024, January 22).

- Lai, J. T. (2004). Method and apparatus for determining the oxygen permeability of a polymer membrane, and membranes formed thereby. U.S.

- Shin-Etsu Chemical Co., Ltd. (2002). Preparation of branched siloxanes.

- Kim, J. H., & Kim, J. (2025, December 8).

- Al-Bayati, A. H. A., & Al-Azzawi, A. H. (2024, December 21). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Iraqi Journal of Science, 65(12), 6241-6250.

-

East China University of Science and Technology. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

- Zhang, L., Chen, J., & Yang, Y. (2003). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Chinese Journal of Polymer Science, 21(3), 263-268.

- Müller, K., Scheurer, Z., Florian, V., Skutschik, T., & Sängerlaub, S. (2017). Comparison of test methods for oxygen permeability: Optical method versus carrier gas method. Polymer Testing, 63, 126-132.

-

Co-Formula. (n.d.). CFS-633 Chemical Name: this compound Typical Prope. Retrieved from [Link]

-

Jelcic, Z. (n.d.). Surface and Interface Phenomenon in Polymers. Retrieved from [Link]

-

PerkinElmer. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. Retrieved from [Link]

- Taguet, A., Cassagnau, P., & Lopez-Cuesta, J. M. (2014). Surface energies of some polymers and fillers. Polymer, 55(21), 5349-5359.

- Arkles, B. (2006).

Sources

- 1. WO2006093818A2 - Method and apparatus for determining the oxygen permeability of a polymer membrane, and oxygen permeable polymer membranes - Google Patents [patents.google.com]

- 2. tainstruments.com [tainstruments.com]

- 3. Surface free energy analysis of vinyl triethoxy silane-methyl methacrylate copolymers and their homopolymer blends [aperta.ulakbim.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. researchgate.net [researchgate.net]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. Synthesis, polymerization, and characterization of terpenoid acrylates | Poster Board #1527 - American Chemical Society [acs.digitellinc.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

understanding the siloxane backbone in Methacryloxymethyltris(trimethylsiloxy)silane

An In-depth Technical Guide to the Siloxane Backbone in Methacryloxymethyltris(trimethylsiloxy)silane

Introduction: A Hybrid Monomer of Unique Capability

This compound is a fascinating hybrid organic-inorganic monomer that occupies a critical space in advanced materials science. Its unique molecular architecture, combining a reactive organic methacrylate group with a bulky, flexible siloxane core, imparts a highly desirable set of properties not achievable with purely organic monomers. This guide delves into the core of this molecule—the tris(trimethylsiloxy)silane group—to elucidate how its specific siloxane backbone dictates its function and enables its use in high-performance applications, from gas-permeable contact lenses to hydrophobic coatings and advanced dental composites.[1][2][3] Understanding this structure is paramount for researchers and formulation scientists seeking to manipulate material properties at the molecular level.

Part 1: Deconstructing the Molecular Architecture

At its heart, this compound is a molecule of two distinct personalities:

-

The Methacryloxymethyl Group: This is the organic, polymerizable "head" of the molecule. Its carbon-carbon double bond readily participates in free-radical polymerization, allowing it to be chemically incorporated into a larger polymer chain alongside other acrylic or vinyl monomers.[4] This ensures that its unique properties become a permanent fixture of the final material, rather than a transient effect from a leachable additive.[4]

-

The Tris(trimethylsiloxy)silane Group: This is the inorganic, property-defining "tail." A central silicon atom is linked to three trimethylsiloxy [-O-Si(CH₃)₃] groups, forming a bulky, branched siloxane structure. This silicon-dense cluster is responsible for the molecule's signature hydrophobicity, flexibility, and gas permeability.[4]

Below is a visualization of this dual-natured structure.

Caption: Molecular structure of this compound.

Core Chemical Properties

The fundamental properties of this monomer are summarized below.

| Property | Value |

| CAS Number | 74681-63-3[5] |

| Molecular Formula | C₁₄H₃₄O₅Si₄[5] |

| Molecular Weight | 394.76 g/mol [5] |

| Appearance | Colorless clear liquid[2] |

| Density | ~0.94 g/cm³[5] |

| Boiling Point | ~325.7 °C at 760 mmHg[5] |

| Purity | Typically ≥92-98%[1][5] |

Part 2: A Deep Dive into the Siloxane Backbone

The term "siloxane" refers to the Si-O-Si functional group, which forms the backbone of all silicones.[6][7] This inorganic chain is fundamentally different from the carbon-based backbones of most organic polymers, bestowing a unique set of characteristics.

| Feature | Siloxane Backbone (Si-O) | Carbon Backbone (C-C / C-O) |

| Bond Angle | Wide (~145-160°), highly flexible[8] | Narrower (~109-111°), more rigid[6] |

| Rotational Barrier | Very low, promoting chain flexibility[6] | Higher, restricting chain movement |

| Bond Energy | High (~450 kJ/mol), leading to thermal stability | Lower (~350 kJ/mol for C-C), less stable at high temps |

| Polarity | Highly polar backbone | Varies, but C-C is nonpolar |

| UV Resistance | Excellent, does not absorb UV radiation[9] | Susceptible to UV degradation |

The Unique Nature of the Tris(trimethylsiloxy)silane Moiety

Unlike the linear repeating units of a typical silicone like polydimethylsiloxane (PDMS), the siloxane structure in this monomer is branched and bulky. This specific arrangement is the key to its performance.

-

Steric Hindrance and Free Volume: The three trimethylsiloxy groups create a large, umbrella-like structure around the central silicon atom. When these monomers are polymerized, this immense steric bulk prevents the resulting polymer chains from packing tightly against one another. This inefficient packing creates a significant amount of "free volume" within the polymer matrix.[4] This "open" molecular architecture is directly responsible for one of the material's most valued properties: high gas permeability . Oxygen and other gas molecules can diffuse through the material with exceptional ease, a critical requirement for applications like soft contact lenses.[1][4]

-

Surface Activity and Hydrophobicity: The siloxane moiety has very low surface energy. In a polymer formulation, this thermodynamic instability drives the siloxane groups to migrate towards the polymer-air interface during the curing or film-forming process.[4] This phenomenon, known as surface segregation , results in a surface that is densely populated with the hydrophobic methyl groups of the siloxane tail.[4] The consequence is a highly durable, water-repellent (hydrophobic) and oil-repellent (oleophobic) surface, even when the monomer is used as a minor additive (1-5% by weight).[4]

-

Hydrolytic Stability: The Si-O bond, while strong, is susceptible to cleavage by hydrolysis, particularly under strong acidic or basic conditions.[10] However, the tris(trimethylsiloxy)silane structure offers a degree of kinetic protection. The nine methyl groups provide steric shielding to the underlying siloxane bonds, hindering the approach of water molecules. The interaction between water and siloxane bonds is best viewed as a dynamic equilibrium, where bonds can hydrolyze and reform.[11] This inherent stability is crucial for materials intended for use in aqueous environments, such as dental restorations or medical devices.

Part 3: Reactivity and Polymerization

The dual-component nature of this compound allows it to act as a bridge between the worlds of inorganic siloxanes and organic polymers.

The Role of the Methacrylate Group

The methacryloxymethyl group is the molecule's gateway to polymerization. It readily undergoes free-radical polymerization, a common and versatile reaction mechanism initiated either by heat (using initiators like AIBN or benzoyl peroxide) or by light (using photoinitiators).[4] This allows it to copolymerize with a wide range of conventional monomers, such as methyl methacrylate (MMA), styrene, and various acrylates.[4] Through this copolymerization, the unique properties of the bulky siloxane group are permanently tethered to and distributed throughout the final polymer network.[12]

Caption: Workflow for a typical free-radical polymerization experiment.

Experimental Protocol: Synthesis of a Hydrophobic Copolymer Film

This protocol provides a self-validating system for integrating this compound into a polymer matrix. The causality behind each step is explained to demonstrate experimental rationale.

-

Monomer & Initiator Preparation:

-

In a reaction vessel, dissolve 10g of Methyl Methacrylate (MMA) and 2g of this compound in 50 mL of anhydrous toluene. The toluene acts as a solvent to ensure a homogeneous reaction mixture.

-

Add 0.12g (1% by weight of total monomers) of Azobisisobutyronitrile (AIBN). AIBN is a common thermal initiator that decomposes at a known rate to generate free radicals.

-

-

Establishing Inert Conditions:

-

Seal the vessel with a rubber septum and purge the solution with dry nitrogen gas for 20 minutes while stirring.

-

Causality: Oxygen is a potent inhibitor of free-radical polymerization. Removing it is critical to ensure the reaction proceeds efficiently and achieves high molecular weight.

-

-

Polymerization Reaction:

-

Immerse the sealed reaction vessel in an oil bath preheated to 70°C.

-

Maintain stirring and temperature for 6 hours.

-

Causality: This temperature is optimal for the thermal decomposition of AIBN, providing a steady flux of radicals to initiate and propagate the polymer chains.

-

-

Polymer Isolation and Purification:

-

Cool the reaction vessel to room temperature. The solution will be noticeably more viscous.

-

Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The copolymer will precipitate as a white solid.

-

Causality: Methanol is a good solvent for the unreacted monomers but a poor solvent (a non-solvent) for the high molecular weight copolymer, causing it to precipitate out of the solution. This step purifies the polymer.

-

Filter the precipitate, wash with fresh methanol, and dry in a vacuum oven at 50°C overnight to remove all residual solvents.

-

-

Validation:

-

The resulting solid polymer can be redissolved in a solvent like THF and cast into a film. A simple contact angle measurement with a water droplet on the film's surface will validate its hydrophobicity, confirming the successful incorporation and surface expression of the siloxane moieties.

-

Part 4: Applications Driven by the Siloxane Core

The unique properties imparted by the tris(trimethylsiloxy)silane backbone enable its use in several specialized fields.

-

Gas-Permeable Contact Lenses: This is a primary application where the high free volume created by the bulky siloxane groups allows for excellent oxygen permeability, which is essential for corneal health.[1][3]

-

Advanced Dental Composites: In dental resins, the hydrophobic nature of the siloxane backbone is highly advantageous. Traditional methacrylate resins can absorb water over time, leading to discoloration, degradation of mechanical properties, and dimensional instability.[13] Incorporating a siloxane component reduces water sorption, enhancing the longevity and stability of the restoration.[14][15][16] This principle is also central to "silorane" composites, which leverage a siloxane backbone to dramatically reduce polymerization shrinkage, a major challenge in restorative dentistry.[14][17]

-

Hydrophobic Coatings and Surface Modifiers: As a formulation additive, this compound is used to create highly durable and water-repellent surfaces.[4] Applications include protective coatings for electronics, anti-graffiti paints, and treatments to improve the weather resistance of exterior coatings.[4]

References

- Daken Chemical. (2026). Application of 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)

- Helary, G., et al. (2000). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)

- Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE.

- Co-Formula. This compound Cas 74681-63-3.

- Co-Formula. CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0.

- ChemSrc. (2025). CAS#:74681-63-3 | this compound.

- Mitthra, S., et al. (2020). Role of Silorane composites in Dentistry-an Overview of the Composition and Properties. Journal of Advanced Pharmaceutical Technology & Research.

- Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes.

- Wikipedia. Siloxane.

- Journal of Pharmacy and Bioallied Sciences. (2020). View of Role of Silorane composites in Dentistry- an Overview of the Composition and Properties.

- Silicones Europe. THE UNIQUE PROPERTIES OF SILOXANES.

- Alrahlah, A. (2019). Resin based restorative dental materials: characteristics and future perspectives. PMC.

- Global Silicones Council. THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES.

- Czochara, R., et al. (2004). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study.

- Changfu Chemical.

- Unosson, J. (2013).

- Cazacu, M., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. PMC.

Sources

- 1. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE - Gelest, Inc. [gelest.com]

- 2. This compound Cas 74681-63-3 | Co-Formula [cfmats.com]

- 3. 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. dakenchem.com [dakenchem.com]

- 5. CAS#:74681-63-3 | this compound | Chemsrc [chemsrc.com]

- 6. Siloxane - Wikipedia [en.wikipedia.org]

- 7. globalsilicones.org [globalsilicones.org]

- 8. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. silicones.eu [silicones.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Silanes in Dentistry: Applications, Benefits, and Mechanisms [cfsilicones.com]

- 16. The application of silicon and silicates in dentistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicopublication.com [medicopublication.com]

An In-depth Technical Guide to the Solubility of Methacryloxymethyltris(trimethylsiloxy)silane in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M07), a key monomer in various advanced material applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, presents qualitative solubility data, and offers a detailed protocol for quantitative determination.

Introduction: Understanding the Molecular Basis of Solubility

This compound is a unique hybrid molecule featuring both a reactive organic methacrylate group and a bulky, non-polar tris(trimethylsiloxy)silyl moiety. This bifunctional nature is central to its utility in polymer chemistry, particularly in the formulation of materials requiring high gas permeability, such as soft contact lenses and coatings. The solubility of this silane is dictated by the fundamental principle of "like dissolves like".[1] Its molecular structure, dominated by the large, non-polar siloxane and methyl groups, suggests a strong affinity for non-polar organic solvents.[2][3]

The presence of a methacrylate group introduces a degree of polarity, but the overwhelming size of the siloxane portion of the molecule governs its overall solubility behavior. Consequently, MCR-M07 is expected to be readily soluble in a wide array of common organic solvents, while exhibiting very limited solubility in highly polar solvents like water.

Theoretical Framework: Polarity, Intermolecular Forces, and Hydrolytic Stability

The solubility of this compound is a function of the balance of intermolecular forces between the solute and the solvent molecules. The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) due to the large, non-polar siloxane structure.

In Non-Polar Solvents:

In non-polar solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane), the energy required to break the solute-solute and solvent-solvent interactions is readily compensated by the formation of strong solute-solvent interactions. This results in good solubility.

In Polar Solvents:

In polar aprotic solvents (e.g., acetone, ethyl acetate), the methacrylate group can participate in dipole-dipole interactions, which may contribute to solubility. However, the large non-polar part of the molecule can hinder dissolution in more polar solvents.

In polar protic solvents, particularly water, the situation is more complex. The molecule itself is largely hydrophobic and thus insoluble in water.[4] However, the silicon-oxygen bonds in the siloxane structure are susceptible to hydrolysis, especially in the presence of acid or base catalysts. This hydrolysis leads to the formation of silanol (Si-OH) groups, which are more polar and can increase water solubility.[5] Concurrently, these silanols are highly reactive and can undergo condensation to form larger, insoluble polysiloxane oligomers.[6]

Molecular Structure of this compound

Qualitative Solubility Profile

Based on the principles outlined above and data from structurally analogous compounds, the expected solubility of this compound in a range of common laboratory solvents is summarized below. It is important to note that for many applications, complete miscibility is observed, meaning the silane will dissolve in all proportions.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Soluble / Miscible | Strong van der Waals interactions between the non-polar silane and the aliphatic solvent.[2] |

| Aromatic | Toluene, Xylene | Soluble / Miscible | Favorable interactions between the siloxane and the aromatic ring.[2] |

| Chlorinated | Dichloromethane, Chloroform | Soluble / Miscible | Similar polarity and dispersion forces promote dissolution. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | The ether oxygen provides some polarity, but the overall non-polar character allows for good miscibility.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The carbonyl group's polarity is balanced by non-polar alkyl chains, making it a good solvent.[2] |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble / Miscible | Similar balance of polar and non-polar characteristics. |

| Alcohols | Methanol, Ethanol, Isopropanol | Generally Soluble / Miscible | The non-polar nature of the silane dominates, but the polarity of the alcohol may lead to slightly reduced solubility compared to non-polar solvents, especially for shorter-chain alcohols. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | The high polarity of these solvents may present a slight mismatch with the largely non-polar silane. |

| Water | Water | Insoluble / Immiscible | The large, non-polar siloxane structure leads to hydrophobicity.[4] Hydrolysis may occur over time. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Glass syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed aluminum weighing dishes

-

Forced-air oven

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a series of sealed vials, add a known volume (e.g., 10.0 mL) of the desired solvent.

-

Add an excess amount of this compound to each vial. The presence of a small, undissolved phase of the silane at the bottom of the vial after equilibration is indicative of a saturated solution.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for 24-48 hours with continuous agitation to ensure saturation.

-

-

Sampling:

-

After the equilibration period, cease agitation and allow any undissolved silane to settle.

-

Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant using a glass syringe.

-

Attach a solvent-compatible syringe filter (0.22 µm) to the syringe.

-

Dispense the filtered solution into a pre-weighed aluminum dish.

-

-

Gravimetric Analysis:

-

Immediately weigh the aluminum dish containing the filtered solution to determine the mass of the solution.

-

Place the dish in a forced-air oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80 °C). The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the non-volatile silane residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of the silane residue (g):

-

mresidue = (Mass of dish + residue) - (Mass of empty dish)

-

-

Mass of the solvent (g):

-

msolution = (Mass of dish + solution) - (Mass of empty dish)

-

msolvent = msolution - mresidue

-

-

Volume of the solvent (mL):

-

Vsolvent = msolvent / ρsolvent (where ρsolvent is the density of the solvent at the experimental temperature)

-

-

Solubility (g / 100 mL):

-

Solubility = (mresidue / Vsolvent) * 100

-

This protocol provides a robust and reliable method for determining the quantitative solubility of this compound, enabling researchers to formulate solutions with precise concentrations for their specific applications.

Conclusion

This compound exhibits excellent solubility in a wide range of common non-polar and moderately polar organic solvents, a characteristic driven by its predominantly non-polar molecular structure. Its insolubility in water is a key feature, although the potential for hydrolysis should be considered in aqueous environments. For applications requiring precise concentrations, the experimental protocol provided in this guide offers a reliable method for quantitative solubility determination. A thorough understanding of the solubility profile of this versatile monomer is essential for its effective application in the development of advanced materials.

References

-

Gelest, Inc. (2015). METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, 98%. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents: Chemical Principles and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Retrieved from [Link]

-

YouTube. (2021). 4: Predicting the solubility of organic molecules. Retrieved from [Link]

-

Gelest, Inc. (n.d.). METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Retrieved from [Link]

-

Amazon AWS. (n.d.). METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE, 94% (6% DISILOXANE). Retrieved from [Link]

-

Gelest, Inc. (n.d.). METHACRYLOXYMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE, mixed isomers. Retrieved from [Link]

-

Gelest. (n.d.). Silanes and Silicones for Epoxy Resins. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

ChemBK. (n.d.). Methacryloxypropyltris(trimethylsiloxy)silane. Retrieved from [Link]

-

YouTube. (2023). How To Predict Solubility Of Organic Compounds? Retrieved from [Link]

-

ResearchGate. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Reddit. (2022). Determination of maximum solubility? Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ScienceDirect. (n.d.). Study of the reaction of γ – methacryloxypropyltrimethoxysilane (γ – MPS) with slate surfaces. Retrieved from [Link]

Sources

A Guide to the Purity of Commercial Methacryloxymethyltris(trimethylsiloxy)silane for High-Stakes Research and Development

Foreword for the Discerning Scientist

In the realms of advanced materials, medical devices, and drug delivery systems, the performance of a final product is inextricably linked to the purity of its constituent monomers. Methacryloxymethyltris(trimethylsiloxy)silane (sold under CAS numbers 17096-07-0 and 74681-63-3, among others), a cornerstone monomer for specialty polymers, is no exception. Its unique structure, combining a polymerizable methacrylate group with a bulky, flexible tris(trimethylsiloxy)silyl moiety, is critical for designing materials with high oxygen permeability, such as those used in contact lenses and advanced coatings.[1][2] However, the presence of even seemingly minor impurities can significantly compromise the polymerization kinetics, optical clarity, mechanical properties, and biocompatibility of the final polymer. This guide provides an in-depth analysis of the purity levels of commercially available this compound, offering a practical framework for its assessment and purification to ensure the integrity and reproducibility of your research.

Commercial Purity Grades: What the Label Tells You (and What It Doesn't)

This compound is available from various chemical suppliers in several grades. The stated purity is typically determined by Gas Chromatography (GC), which separates components based on their volatility. While a high percentage on the certificate of analysis is reassuring, understanding the potential nature of the remaining percentage is crucial for anticipating its impact.

| Reported Purity | Common Supplier Designation | Typical Analytical Method | Potential Implications for R&D |

| >98.0% | High Purity, Reagent Grade | Gas Chromatography (GC)[1] | Suitable for most research applications, but characterization is still recommended to identify minor impurities that could affect sensitive applications. |

| ≥97% | Standard Grade | Gas Chromatography (GC)[3] | May require purification for applications demanding high optical clarity or controlled polymerization kinetics. |

| ~94-95% | Technical Grade | Gas Chromatography (GC)[4] | Often contains a significant percentage of known impurities, such as disiloxanes.[4] Best suited for applications where high purity is not the primary concern or when in-house purification is planned. |

It is imperative to recognize that the stated purity reflects only the components detectable by the specific analytical method used. Non-volatile impurities or those that co-elute with the main component may not be accounted for.

Unmasking the Impurities: A Look into Synthesis Byproducts

The most common route to synthesizing silane-methacrylate monomers involves the hydrosilylation of an unsaturated methacrylate with a hydrosilane, such as tris(trimethylsiloxy)silane, typically catalyzed by a platinum complex.[5] This process, while efficient, can introduce several types of impurities.

Common Impurities in Commercially Available this compound:

-

Unreacted Starting Materials: Residual amounts of tris(trimethylsiloxy)silane and the unsaturated methacrylate precursor can remain if the reaction does not go to completion.

-

Catalyst Residues: Trace amounts of the transition metal catalyst (e.g., platinum) may persist in the final product. These can be highly problematic, potentially influencing redox-sensitive processes or biocompatibility.

-

Disiloxanes: A notable impurity found in some commercial grades is 1,3-Bis(3-methacryloxypropyl)tetrakis(trimethylsiloxy)disiloxane.[4] This can arise from side reactions during synthesis, particularly if moisture is present, leading to the hydrolysis and condensation of the parent silane.

-

Isomers: Side reactions during hydrosilylation can lead to the formation of different isomers, where the silane adds to the double bond in a different orientation.

-

Stabilizers: To prevent premature polymerization of the methacrylate group, inhibitors such as hydroquinone monomethyl ether (MEHQ) are often added. While necessary for storage, these are technically impurities that can influence polymerization initiation.

The presence of these impurities can have a cascading effect on the final polymer's properties. For instance, disiloxanes, being difunctional, can act as cross-linkers, altering the network structure and mechanical properties of the polymer. Catalyst residues might affect the color or long-term stability of the material.

Caption: Common impurities found in commercial silane monomers.

The Analytical Toolkit: Protocols for Purity Verification

A multi-pronged analytical approach is essential for a comprehensive purity assessment. While GC is the industry standard for quantification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide invaluable structural confirmation and impurity identification.

Workflow for Purity Assessment

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound Cas 74681-63-3 | Co-Formula [cfmats.com]

- 3. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Role of Methacryloxymethyltris(trimethylsiloxy)silane in Advanced Contact Lens Manufacturing

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methacryloxymethyltris(trimethylsiloxy)silane, commonly known as TRIS, in the formulation and manufacturing of silicone hydrogel contact lenses. This document elucidates the fundamental properties of TRIS, its mechanism of action in enhancing oxygen permeability, and provides detailed protocols for its incorporation into contact lens materials.

Introduction: The Oxygen Challenge in Contact Lens Development

The cornea, being an avascular tissue, relies on atmospheric oxygen for its metabolic functions. Conventional hydrogel contact lenses, while offering comfort due to their high water content, present a barrier to oxygen transmission. This can lead to hypoxia-related complications, particularly during extended wear. The advent of silicone hydrogel (Si-Hy) contact lenses marked a significant breakthrough in addressing this challenge.[1] These materials ingeniously combine the high oxygen permeability of silicones with the comfort and wettability of hydrogels.

At the heart of many successful Si-Hy formulations lies this compound (TRIS). This siloxane-containing monomer is a cornerstone ingredient for achieving the high oxygen permeability that defines modern contact lenses.[2][3] However, its effective use requires a nuanced understanding of its properties and a carefully balanced formulation to counteract its inherent hydrophobicity.

Mechanism of Action: How TRIS Enhances Oxygen Permeability